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Compound of Interest

Compound Name: MY17

Cat. No.: B15581785 Get Quote

Disclaimer: Initial searches for a compound denoted as "MY17" did not yield a singular,

recognized agent in cancer research. Instead, a variety of molecules and clinical trials

incorporating the number "17" were identified. This guide therefore presents a comparative

study of three distinct entities: the antimicrobial peptide AMP-17, the structural protein Keratin

17 (K17), and the HSP90 inhibitor 17-AAG, in their respective cancer model contexts. This

report is intended for researchers, scientists, and drug development professionals to objectively

compare the performance and mechanisms of these distinct agents.

Comparative Overview of AMP-17, Keratin 17, and
17-AAG
This section provides a high-level comparison of the three molecules, summarizing their

primary cancer models, mechanisms of action, and key performance indicators.
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Feature AMP-17 Keratin 17 (K17)
17-AAG
(Tanespimycin)

Primary Cancer Model Leukemia (K562 cells)

Pancreatic, Cervical,

Lung, Oral, Bladder,

and other carcinomas

Neuroblastoma (SK-

N-SH, LAN-1 cells),

Gallbladder Cancer

Molecular

Target/Mechanism

Disrupts cell

membrane integrity,

induces ROS

production and

apoptosis.

Modulates signaling

pathways including

Akt/mTOR and WNT/

β-catenin to promote

cell proliferation,

migration, and

chemoresistance.

Inhibits Heat Shock

Protein 90 (HSP90),

leading to the

degradation of client

proteins such as Raf-1

and Akt.

Key In Vitro Effects

Anti-proliferative

activity with an IC50 of

58.91 ± 3.57 μg/mL in

K562 cells.

Promotes cell

migration and

invasion; knockdown

can sensitize cancer

cells to chemotherapy.

Inhibits proliferation

and viability, and

induces apoptosis in

neuroblastoma cell

lines.

Key In Vivo Effects

Data not available

from the reviewed

sources.

Knockdown can inhibit

tumor growth in

xenograft models.

Significantly inhibits

tumor growth in

neuroblastoma and

gallbladder cancer

xenograft models.

Detailed Performance Data and Experimental
Insights
This section delves into the specific experimental data and methodologies for each of the three

molecules.

AMP-17 in Leukemia
AMP-17, a natural antimicrobial peptide, has demonstrated anti-tumor activity against human

leukemia K562 cells.
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Quantitative Data:

Assay Cell Line Parameter Result

Cell Viability (CCK-8) K562 IC50 58.91 ± 3.57 μg/mL

Mechanism of Action: The proposed mechanism of AMP-17 involves initial disruption of the

cancer cell membrane, leading to increased permeability. This allows the peptide to enter the

cell, where it induces the excessive production of reactive oxygen species (ROS) and the

release of calcium ions. This cascade of events disturbs the mitochondrial membrane potential,

blocks ATP synthesis, and ultimately activates Caspase-3, leading to apoptosis.

Signaling Pathway Diagram:

AMP-17

Membrane Disruption &
Increased Permeability

K562 Cell Membrane

↑ Reactive Oxygen Species (ROS) ↑ Intracellular Ca2+

Mitochondrial Dysfunction

↓ ATP Synthesis Caspase-3 Activation

Apoptosis
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Click to download full resolution via product page

Mechanism of AMP-17 in K562 leukemia cells.

Keratin 17 (K17) in Carcinomas
Keratin 17 is a cytoskeletal protein whose expression is upregulated in numerous aggressive

cancers and is often associated with poor prognosis. Its role, however, can be context-

dependent, with some studies suggesting a tumor suppressor function in pancreatic cancer,

creating a topic of ongoing research.

Performance in Different Cancer Models:

Cancer Model Key Findings
Signaling Pathway
Implicated

Pancreatic Cancer

Upregulated K17 expression is

associated with poor

prognosis. K17 knockdown

inhibited proliferation,

migration, and invasion.[1]

Conversely, another study

suggests K17 may function as

a tumor suppressor by

inhibiting EMT.[2][3]

mTOR/S6k1[1]

Cervical Cancer

K17 knockdown inhibited

migration and sensitized cells

to paclitaxel.[4]

Snail2/E-Cadherin[4]

Colon Adenocarcinoma

High K17 expression promotes

cell metastasis and

angiogenesis.

WNT/β-catenin

Bladder Cancer
K17 overexpression drives

malignant progression.
AKT/ERK

Experimental Workflow for K17 Knockdown and Migration Assay:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15581785?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7090205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7726264/
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2020.572494/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7090205/
https://pubmed.ncbi.nlm.nih.gov/30928404/
https://pubmed.ncbi.nlm.nih.gov/30928404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Gene Knockdown Migration Assay

Cancer Cell Line
(e.g., Pancreatic, Cervical)

TransfectionsiRNA targeting KRT17 K17 Knockdown Cells Transwell Chamber Assay Quantification of
Migrated Cells

Click to download full resolution via product page

Workflow for studying the effect of K17 knockdown on cancer cell migration.

17-AAG in Neuroblastoma
17-AAG (Tanespimycin) is an inhibitor of Heat Shock Protein 90 (HSP90), a molecular

chaperone essential for the stability and function of many oncoproteins. It has shown promise

in preclinical models of neuroblastoma.

Quantitative Data (In Vivo):

Cancer Model Cell Line Treatment Endpoint Result

Neuroblastoma

Xenograft
SK-N-SH 17-AAG Tumor Growth

Significant

inhibition by day

21.[5]

Neuroblastoma

Xenograft
LAN-1 17-AAG Tumor Growth

Markedly

inhibited tumor

growth.[5]

Gallbladder

Cancer

Xenograft

G-415
17-AAG (25

mg/kg)
Tumor Size

69.6% reduction

in average tumor

size.

Mechanism of Action: 17-AAG binds to the ATP-binding pocket of HSP90, inhibiting its

chaperone function.[6] This leads to the proteasomal degradation of HSP90 client proteins that
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are often critical for cancer cell survival and proliferation, such as Raf-1 and Akt. The

destabilization of these proteins disrupts downstream signaling pathways, leading to cell cycle

arrest and apoptosis.

Signaling Pathway Diagram:

17-AAG

HSP90

Inhibition

Client Oncoproteins
(e.g., Raf-1, Akt)

Stabilization

Proteasomal Degradation

Degradation

Cell Proliferation Cell Survival

Inhibition Inhibition

Apoptosis

Induction

Click to download full resolution via product page

Mechanism of action of the HSP90 inhibitor 17-AAG.

Experimental Protocols
This section provides generalized methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT/CCK-8)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15581785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a general representation for assessing the effect of a compound on cell

viability.

Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate at a specific density

(e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.[7][8]

Compound Treatment: The cells are treated with a range of concentrations of the test

compound (e.g., AMP-17) and a vehicle control.

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C

and 5% CO2.[7]

Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for a further 1-

4 hours.[8]

Signal Measurement: For MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the

formazan crystals.[7][8] The absorbance is then read on a microplate reader at the

appropriate wavelength (e.g., 570 nm for MTT).

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated

control cells. The IC50 value is determined by plotting cell viability against the log of the

compound concentration.

Transwell Migration Assay
This protocol outlines the general steps for assessing cancer cell migration.

Chamber Preparation: Transwell inserts with a specific pore size (e.g., 8 µm) are placed in a

24-well plate.[9]

Cell Seeding: Cancer cells (e.g., K17 knockdown cells and control cells) are resuspended in

serum-free medium and seeded into the upper chamber of the Transwell insert.[10]

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,

such as 10% or 20% fetal bovine serum (FBS).[9][11]

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

[9][10]
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Cell Removal and Staining: Non-migrated cells on the upper surface of the insert membrane

are removed with a cotton swab. The migrated cells on the lower surface are fixed (e.g., with

methanol) and stained (e.g., with crystal violet).[10]

Quantification: The stained cells are imaged under a microscope, and the number of

migrated cells is counted in several random fields to determine the average migration.[10]

In Vivo Xenograft Tumor Growth Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a

compound in a mouse model.

Cell Implantation: Human cancer cells (e.g., SK-N-SH or LAN-1 neuroblastoma cells) are

subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nude

mice).[5][12]

Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 4 mm³).[12]

Treatment Administration: The mice are randomized into treatment and control groups. The

treatment group receives the test compound (e.g., 17-AAG) via a specified route (e.g.,

intraperitoneal injection) and schedule, while the control group receives a vehicle.[5]

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with

calipers, and tumor volume is calculated.[5][12]

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are

excised and weighed. Tumor tissue may be used for further analysis, such as Western

blotting to assess target protein levels.[5]

Data Analysis: Tumor growth curves are plotted for both treatment and control groups to

evaluate the extent of tumor growth inhibition. Statistical analysis is performed to determine

the significance of the observed effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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